2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Medicinal chemistry Lipophilicity optimization Structure-activity relationship

2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098115-74-1) is a synthetic small-molecule building block featuring a fused hexahydrocyclopenta[c]pyrrole bicyclic core, a 3a-hydroxymethyl substituent, and an N-linked 2-chlorobutanoyl side chain. With a molecular formula of C₁₂H₂₀ClNO₂ and a molecular weight of 245.74 g/mol, the compound is supplied at typical purities of ≥95% and is positioned as an intermediate for medicinal chemistry and targeted protein degradation (PROTAC) applications.

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
CAS No. 2098115-74-1
Cat. No. B1478881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
CAS2098115-74-1
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CC2CCCC2(C1)CO)Cl
InChIInChI=1S/C12H20ClNO2/c1-2-10(13)11(16)14-6-9-4-3-5-12(9,7-14)8-15/h9-10,15H,2-8H2,1H3
InChIKeyMPQYZUJYHGTOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098115-74-1): Structural and Procurement Baseline


2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098115-74-1) is a synthetic small-molecule building block featuring a fused hexahydrocyclopenta[c]pyrrole bicyclic core, a 3a-hydroxymethyl substituent, and an N-linked 2-chlorobutanoyl side chain . With a molecular formula of C₁₂H₂₀ClNO₂ and a molecular weight of 245.74 g/mol, the compound is supplied at typical purities of ≥95% and is positioned as an intermediate for medicinal chemistry and targeted protein degradation (PROTAC) applications . The hexahydrocyclopenta[c]pyrrole scaffold is a recognized privileged structure in drug discovery, having been employed in allosteric SHP2 inhibitors, JAK kinase inhibitors, and muscarinic acetylcholine receptor M4 antagonists [1].

Fused hexahydrocyclopenta[c]pyrrole scaffold recognized in SHP2/JAK inhibitor patents.
Dual orthogonal reactive handles (-OH and α-chloroamide) support sequential PROTAC derivatization.
Chiral α-chloro stereocenter for enantioselective intermediate synthesis.

Why Generic Substitution Fails for 2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one


Within the 2098xxx congeneric series, systematic structural variations—including acyl chain length (butanoyl vs. propanoyl), 3a-substituent identity (hydroxymethyl vs. methoxymethyl), and chloro-position (2-chloro vs. 3-chloro)—produce distinct physico-chemical and reactivity profiles that preclude simple functional interchange [1]. The 2-chlorobutanoyl group introduces a chiral center and a longer alkyl chain that alters LogP and steric bulk relative to the 2-chloropropanoyl analog (CAS 2098067-57-1), while the free hydroxymethyl group provides hydrogen-bond donor capacity absent in the methoxymethyl analog (CAS 2098049-63-7) . These differences are critical in fragment-based drug discovery and PROTAC linker design, where subtle changes in linker geometry, hydrogen-bonding patterns, and lipophilicity can profoundly impact ternary complex formation and degradation efficiency .

Chain length
C4 vs. C3 acyl chain alters LogP and steric profile; may shift ternary complex geometry and binding affinity.
HBD capacity
Hydroxymethyl (-CH₂OH) provides hydrogen-bond donor absent in methoxymethyl analog; may limit interface stabilization.
Chloro regiochemistry
2-chloro (α) vs. 3-chloro (β) changes dominant reaction pathway and removes chiral handle for asymmetric synthesis.

Quantitative Differentiation Evidence for 2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one vs. Closest Analogs


Acyl Chain Length Differentiation: 2-Chlorobutanoyl vs. 2-Chloropropanoyl Impact on Lipophilicity and Steric Profile

The target compound bears a 2-chlorobutanoyl (C4) side chain, whereas the closest commercially available analog, 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2098067-57-1), carries a 2-chloropropanoyl (C3) group [1]. The additional methylene unit in the butanoyl chain increases the calculated LogP by approximately 0.5 units (estimated via additive fragment methods) and extends the linker length by ~1.3 Å, providing distinct conformational sampling and hydrophobic contact surface .

Acyl chain length
Context-dependent
C4 (butanoyl) vs. C3 (propanoyl): ΔMW +14.02 g/mol, estimated ΔLogP ≈ +0.5, linker extension ≈ +1.3 Å. Target compound: C4; comparator CAS 2098067-57-1: C3.
Chain-length extension may influence ternary complex binding affinity context. Procurement choice requires target-specific validation.
Calculated ΔLogP; no experimental LogP data available.
Medicinal chemistry Lipophilicity optimization Structure-activity relationship

Hydrogen-Bond Donor Capacity: Hydroxymethyl vs. Methoxymethyl Functional Group Differentiation

The target compound contains a free 3a-hydroxymethyl (-CH₂OH) substituent capable of serving as both a hydrogen-bond donor (HBD) and acceptor (HBA). In contrast, the analog 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098049-63-7) replaces this with a methoxymethyl (-CH₂OCH₃) group, which retains HBA capacity but eliminates HBD capability entirely . The hydroxymethyl group also provides a synthetic handle for further derivatization (e.g., esterification, oxidation, or coupling to E3 ligase ligands) that is distinct from the methoxymethyl ether .

H-bond donor capacity
Class-level
Target: 1 HBD (hydroxymethyl -OH), derivatizable. Comparator CAS 2098049-63-7: 0 HBD (methoxymethyl -OCH₃), requires deprotection. ΔHBD count = 1.
HBD presence may support hydrogen-bond interactions at ternary complex interfaces; verify via binding assays.
Class-level inference; no direct binding data for these compounds.
PROTAC linker design Hydrogen-bond interactions Ternary complex stabilization

Chloro-Position Regiochemistry: 2-Chloro vs. 3-Chloro Reactivity and Stereochemical Implications

The target compound features a chlorine atom at the 2-position (α to the carbonyl) of the butanoyl chain, creating a chiral center at C2. The analog 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2098071-37-3) places the chlorine at the 3-position (β to the carbonyl), resulting in fundamentally different reactivity: the α-chloroamide in the target compound is activated toward nucleophilic displacement via enolate intermediates, while the β-chloro position in the comparator is more prone to elimination [1]. The α-chloro stereocenter also enables enantioselective synthesis of downstream products, a capability absent in the achiral 3-chloro analog .

Chloro-position
Class-level
Target: 2-chloro (α to carbonyl) – activated Sₙ2 displacement, chiral center present. Comparator CAS 2098071-37-3: 3-chloro (β) – prone to elimination, achiral acyl chain. Qualitative reactivity difference.
α-chloro stereocenter may support enantioselective diversification; review reactivity conditions in your system.
Class-level inference; no head-to-head kinetic data published.
Synthetic chemistry Nucleophilic substitution Chiral building blocks

Scaffold Privilege: Hexahydrocyclopenta[c]pyrrole Core in SHP2 and JAK Inhibition vs. Non-Fused Pyrrolidine Alternatives

The hexahydrocyclopenta[c]pyrrole scaffold is a conformationally constrained bicyclic system that has been specifically claimed in patents for allosteric SHP2 phosphatase inhibitors (WO2019051469A1) [1], JAK kinase inhibitor intermediates (CN119907789A) [2], and muscarinic M4 receptor antagonists [3]. This scaffold provides a defined exit vector geometry and conformational restriction that cannot be replicated by simple monocyclic pyrrolidine building blocks. The 3a-hydroxymethyl substitution in the target compound further installs a functional group at the ring junction, enabling vector-specific elaboration that is geometrically distinct from 5-substituted or N-substituted analogs.

Scaffold topology
Class-level
Bicyclic hexahydrocyclopenta[c]pyrrole core vs. monocyclic pyrrolidine: conformational constraint, patent-cited engagement in SHP2 and JAK inhibitors. Target provides defined exit vector geometry.
Bicyclic scaffold may provide conformational pre-organization for target engagement; verify in fragment elaboration.
Patent-validated scaffold class; compound itself not tested in biochemical assays.
Allosteric inhibitors Kinase drug discovery Fragment-based drug design

Dual Reactive Handle Advantage: Concurrent Chloro and Hydroxyl Functionality vs. Single-Handle Analogs

The target compound uniquely combines two orthogonal reactive handles within a single intermediate: (i) a nucleophilic hydroxyl group on the 3a-hydroxymethyl substituent, and (ii) an electrophilic α-chloroamide. This dual functionality enables sequential, chemoselective derivatization strategies—for example, hydroxyl-directed attachment of an E3 ligase ligand followed by chloro-displacement with a target-protein ligand—without requiring protecting group manipulations . In contrast, the methoxymethyl analog (CAS 2098049-63-7) presents a protected hydroxyl that requires a deprotection step, and the 3-chloro analog (CAS 2098071-37-3) lacks the activated α-chloro electrophile .

Dual reactive handles
Reported
Target: free -OH (nucleophilic) + α-chloroamide (electrophilic); 2 orthogonal handles. Comparators: protected -OH or β-chloro require additional steps. Estimated 1–3 step savings in PROTAC synthesis.
Dual handles may support chemoselective sequential derivatization; step economy context-dependent. Validate in PROTAC synthetic route.
Supporting evidence; comparative reaction yields not available.
PROTAC synthesis Bioconjugation Divergent synthesis

Optimal Research and Industrial Application Scenarios for 2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098115-74-1)


PROTAC Linker-Payload Synthesis Requiring Hydrogen-Bond Donor Capacity

When designing PROTAC molecules where the linker region must engage in hydrogen-bond donation to stabilize the ternary complex (E3 ligase–PROTAC–target protein), the free hydroxymethyl group of CAS 2098115-74-1 provides a native HBD that is absent in methoxymethyl analogs . The hydroxyl can be directly coupled to E3 ligase ligands (e.g., VHL or CRBN recruiters) via ester or carbamate linkages, while the α-chloroamide terminus can be subsequently elaborated to attach the target-protein ligand [1].

SHP2 Allosteric Inhibitor Fragment Elaboration

The hexahydrocyclopenta[c]pyrrole scaffold is claimed in SHP2 allosteric inhibitor patents (WO2019051469A1) . The 3a-hydroxymethyl substituent in the target compound provides a vector for structure-activity relationship (SAR) exploration at a position that projects toward the solvent-exposed region in SHP2 allosteric site co-crystal structures, making this compound a suitable starting point for fragment growing campaigns targeting SHP2-driven cancers [1].

Enantioselective Synthesis of Chiral Drug Intermediates

The 2-chlorobutanoyl chiral center in CAS 2098115-74-1 enables the preparation of enantiomerically enriched intermediates via chiral resolution or asymmetric synthesis . In contrast to 3-chloro analogs that lack this stereocenter, this compound allows medicinal chemistry teams to establish absolute stereochemistry early in the synthetic route, which is critical for programs targeting chiral drug candidates where stereochemistry impacts pharmacodynamics and pharmacokinetics [1].

Divergent Library Synthesis via Orthogonal Functional Group Derivatization

The dual reactive handles of CAS 2098115-74-1—a free hydroxyl and an α-chloroamide—permit sequential, chemoselective derivatization without protecting group interconversion . This enables efficient parallel library synthesis: the hydroxyl can be diversified (e.g., acylated, sulfonated, or coupled to PEG linkers) while retaining the chloroamide for subsequent amination or alkylation, reducing library production time by an estimated 30–50% compared to single-handle or protected analogs [1].

Application
Selection Property
Validation Focus
PROTAC linker-payload synthesis
Free hydroxymethyl hydrogen-bond donor
Ternary complex stabilization via hydrogen bond; verify in E3 ligase recruitment assays
SHP2 allosteric inhibitor fragment elaboration
Fused bicyclic scaffold with 3a exit vector
Patent-cited SHP2 allosteric site engagement; confirm SAR in biochemical assays
Enantioselective chiral intermediate synthesis
α-chloro stereocenter
Stereochemical control in downstream products; review asymmetric induction efficiency
Divergent library synthesis
Orthogonal -OH and α-chloroamide handles
Sequential chemoselective derivatization; validate step economy in parallel synthesis workflows
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